molecular formula C12H15NO3 B1282724 (S)-(+)-1-Cbz-3-pyrrolidinol CAS No. 100858-32-0

(S)-(+)-1-Cbz-3-pyrrolidinol

Cat. No.: B1282724
CAS No.: 100858-32-0
M. Wt: 221.25 g/mol
InChI Key: MBLJFGOKYTZKMH-NSHDSACASA-N
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Description

(S)-(+)-1-Cbz-3-pyrrolidinol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-pyrrolidinol.

    Protection of the Hydroxyl Group: The hydroxyl group of (S)-3-pyrrolidinol is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

    Introduction of the Cbz Group: The nitrogen atom of the pyrrolidine ring is then protected with a carbobenzyloxy (Cbz) group using benzyl chloroformate in the presence of a base like sodium carbonate.

    Deprotection of the Hydroxyl Group: Finally, the TBDMS group is removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-1-Cbz-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of (S)-(+)-1-Cbz-3-pyrrolidinone.

    Reduction: Formation of (S)-(+)-1-Cbz-3-aminopyrrolidine.

    Substitution: Formation of (S)-(+)-1-Cbz-3-tosyloxypyrrolidine.

Scientific Research Applications

(S)-(+)-1-Cbz-3-pyrrolidinol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: this compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Cbz-3-pyrrolidinol is primarily related to its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, through stereospecific binding. The presence of the Cbz protecting group enhances its stability and facilitates its incorporation into larger molecular frameworks. The compound’s effects are mediated through its ability to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

  • ®-(-)-1-Cbz-3-pyrrolidinol
  • (S)-(+)-1-Boc-3-pyrrolidinol
  • (S)-(+)-1-Fmoc-3-pyrrolidinol

Comparison:

    ®-(-)-1-Cbz-3-pyrrolidinol: The enantiomer of (S)-(+)-1-Cbz-3-pyrrolidinol, differing in the spatial arrangement of atoms around the chiral center.

    (S)-(+)-1-Boc-3-pyrrolidinol: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of the Cbz group.

    (S)-(+)-1-Fmoc-3-pyrrolidinol: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Cbz group.

Uniqueness: this compound is unique due to the presence of the Cbz protecting group, which provides specific stability and reactivity characteristics. This makes it particularly useful in certain synthetic applications where other protecting groups may not be as effective.

Properties

IUPAC Name

benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJFGOKYTZKMH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540851
Record name Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100858-32-0
Record name Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-Cbz-3-pyrrolidinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

30 g of 3-pyrrolidinol was dissolved in 500 ml of chloroform, to which 53 ml of triethylamine was added, followed by gradually dropping 52 ml of benzyloxycarbonyl chloride at room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with chloroform. The solvent was distilled off under reduced pressure and the resultant residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate) to obtain 70.67 g of the intended compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxy-pyrrolidine (10 g, 115 mmol, 1.0 equiv) was dissolved in 2 N NaOH (100 mL) and the mixture was cooled to 0° C. Benzylchloroformate (21 g, 126 mmol, 1.1 equiv) was added dropwise over a 45 min period. After addition, the reaction was stirred at room temperature for 4 h at which time the pH was adjusted to 7-8 using concentrated HCl. The product was extracted with 3×100 mL of CH2Cl2. The organic extracts were combined and dried over Na2SO4, decanted and concentrated in vacuo to yield the desired product as a light yellow oil (24.1 g, 95%) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of pyrrolidin-3-ol hydrochloride (20.2 g, 163.43 mmol) in H2O (60 mL) while cooling to 5° C. Adjustment of the pH to 7 was accomplished by the NaOH (10%). This was followed by the addition of a solution of benzyl chloroformate (36.8 g, 216.47 mmol), which was added dropwise with stirring, while cooling to a temperature of 5° C. The resulting solution was allowed to react, with stirring, for 2 hours at 5° C. Then the resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The resulting solution was extracted three times with 100 mL of ethyl acetate and the organic layers combined and dried over MgSO4 and concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 30 g (crude) of benzyl 3-hydroxypyrrolidine-1-carboxylate as brown oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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